[4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone
CAS No.: 892693-38-8
Cat. No.: VC21530030
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892693-38-8 |
|---|---|
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.4g/mol |
| IUPAC Name | [4-(4-aminophenyl)piperazin-1-yl]-(1-benzofuran-2-yl)methanone |
| Standard InChI | InChI=1S/C19H19N3O2/c20-15-5-7-16(8-6-15)21-9-11-22(12-10-21)19(23)18-13-14-3-1-2-4-17(14)24-18/h1-8,13H,9-12,20H2 |
| Standard InChI Key | JUCKYURFCJJQEK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC4=CC=CC=C4O3 |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC4=CC=CC=C4O3 |
Introduction
Chemical Identity and Structural Characterization
Basic Identification
| Parameter | Value |
|---|---|
| CAS Registry Number | 892693-38-8 |
| Molecular Formula | C₁₉H₁₉N₃O₂ |
| Molecular Weight | 321.4 g/mol |
| PubChem Compound ID | 16394995 |
Chemical Nomenclature and Synonyms
Scientific communication about chemical compounds often requires the use of standardized nomenclature and recognition of alternative names. The compound is known by several synonyms in the scientific literature, which are important for comprehensive literature searches and database queries.
Table 2: Nomenclature and Alternative Names
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | [4-(4-aminophenyl)piperazin-1-yl]-(1-benzofuran-2-yl)methanone |
| Common Synonyms | (4-(4-aminophenyl)piperazin-1-yl)(benzofuran-2-yl)methanone |
| [4-(4-Amino-phenyl)-piperazin-1-yl]-benzofuran-2-yl-methanone | |
| 4-[4-(1-BENZOFURAN-2-CARBONYL)PIPERAZIN-1-YL]ANILINE |
The standard InChI representation (InChI=1S/C19H19N3O2/c20-15-5-7-16(8-6-15)21-9-11-22(12-10-21)19(23)18-13-14-3-1-2-4-17(14)24-18/h1-8,13H,9-12,20H2) and InChIKey (JUCKYURFCJJQEK-UHFFFAOYSA-N) provide unique identifiers that can be used for computational chemistry applications and database searches.
Structural Features and Physical Properties
Molecular Structure Analysis
The molecular structure of 4-(4-Aminophenyl)piperazin-1-ylmethanone contains several key functional groups that contribute to its chemical reactivity and potential biological interactions. The compound features a carbonyl group linking the benzofuran and piperazine moieties, which can serve as a hydrogen bond acceptor in biological systems.
The compound's structure can be represented by the SMILES notation: C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC4=CC=CC=C4O3. This notation encodes the connectivity of atoms and bonds in the molecule, allowing for computational analysis and structure-based searching.
The amino group on the phenyl ring is likely to confer basic properties to the molecule and may participate in hydrogen bonding interactions as a donor. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4, provides additional sites for hydrogen bonding and potential interactions with biological targets.
Synthetic Approaches and Chemistry
Chemical Reactivity
The chemical reactivity of 4-(4-Aminophenyl)piperazin-1-ylmethanone can be predicted based on the functional groups present in its structure. The primary amine on the phenyl ring is likely to participate in various reactions typical of aromatic amines, such as acylation, alkylation, and diazonium formation.
The amide linkage between the piperazine and benzofuran moieties would be expected to be relatively stable under physiological conditions but susceptible to hydrolysis under strong acidic or basic conditions. The benzofuran heterocycle may participate in electrophilic aromatic substitution reactions, although with different regioselectivity compared to benzene due to the electronic effects of the oxygen atom.
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with 4-(4-Aminophenyl)piperazin-1-ylmethanone, differing in specific functional groups or substitution patterns. Understanding these relationships can provide insights into potential modifications that might enhance desired properties or activities.
Table 3: Structural Comparison with Related Compounds
These comparisons highlight the potential for structural modifications to tune the biological activity and physicochemical properties of this class of compounds. The replacement of the amino group with other functional groups, or modifications to the benzofuran moiety, could lead to derivatives with enhanced activity or selectivity for specific biological targets.
Structure-Property Relationships
The presence of both hydrophilic (amino, amide) and hydrophobic (aromatic rings) moieties suggests amphiphilic character, which can affect solubility in different media. The piperazine ring introduces basic centers that may influence the compound's behavior at different pH values, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.
Current Research Status and Future Directions
Research Gaps and Opportunities
While the specific compound 4-(4-Aminophenyl)piperazin-1-ylmethanone has been registered in chemical databases and is commercially available for research purposes, detailed studies on its biological activity, pharmacokinetics, and potential applications appear to be limited based on the available search results.
This represents a significant research opportunity, particularly given the potential biological relevance suggested by its structural features. Future research could focus on evaluating this compound against various biological targets, especially those known to interact with piperazine-containing compounds or benzofuran derivatives.
Structure-activity relationship studies involving systematic modifications of the compound could help identify more potent or selective derivatives for specific applications. Additionally, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling could provide insights into potential biological targets and guide experimental investigations.
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